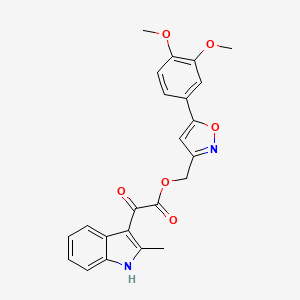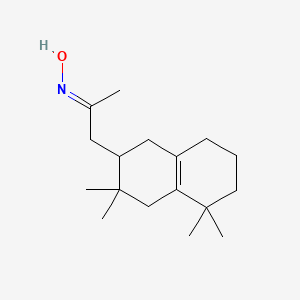
(2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would involve identifying the compound’s chemical formula, its structure, and possibly its purpose or role in specific applications.
Synthesis Analysis
This would involve detailing the methods and processes used to synthesize the compound.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.).Scientific Research Applications
Synthesis and Properties of Hydroxyl Diamines and Derivatives
Facile Synthesis and Properties of Phosphinated Hydroxyl Diamines
A study by Wang, Lin, Chang, and Shih (2012) discusses the synthesis of a hydroxyl diamine and its derivatives, focusing on their thermal properties and application in creating poly(hydroxyl imides) and polyimide–SiO2 hybrids. These materials demonstrated enhanced thermal properties compared to polyimides without hydroxyl groups, with potential applications in high-performance polymers and hybrid materials (Wang, Lin, Chang, & Shih, 2012).
Synthesis of Unstable Compounds
Synthesis of Rearranged Unsaturated Drimane Derivatives
Miranda et al. (2001) detailed the synthesis of vinylcyclohexenes and their use in Diels-Alder reactions to create octalin derivatives with a rearranged drimane skeleton. This synthesis pathway is notable for its use of enoltriflates and palladium-catalyzed cross-coupling reactions, which could be relevant in the context of synthesizing complex organic compounds (Miranda et al., 2001).
Metallophthalocyanines with Organosoluble Properties
Synthesis of Organosoluble Metallophthalocyanines
Karimi and Bayat (2012) explored the synthesis of highly organosoluble metallophthalocyanines, which are compounds with potential applications in materials science due to their solubility in various organic solvents. This research could be relevant in the development of advanced materials with specific solubility requirements (Karimi & Bayat, 2012).
Reactions of Amines and Formaldehyde/Aryl Aldehydes
Reactions Involving Amines and Aldehydes
Potnis and Samant (2002) investigated the reactions of 1-(2-hydroxyphenyl)-1,3-butanedione with various amines and aldehydes, producing a range of imines and chalcones. These reactions highlight the potential for synthesizing diverse organic compounds through simple reactions involving amines and aldehydes (Potnis & Samant, 2002).
Anticancer and Catalytic Activities of Metal Complexes
Anticancer and Catalytic Properties of Metal Complexes
Ta et al. (2019) reported on the synthesis of oxovanadium(V), dioxomolybdenum(VI), and Cu(II) complexes of amide–imine conjugates, examining their use as catalysts and investigating their anticancer properties. This study reveals the potential biomedical and catalytic applications of such metal complexes (Ta et al., 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This would involve discussing potential future research directions, applications, or improvements related to the compound.
properties
IUPAC Name |
(NE)-N-[1-(3,3,5,5-tetramethyl-1,2,4,6,7,8-hexahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-12(18-19)9-14-10-13-7-6-8-16(2,3)15(13)11-17(14,4)5/h14,19H,6-11H2,1-5H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKZMGIKZYMPME-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1CC2=C(CC1(C)C)C(CCC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1CC2=C(CC1(C)C)C(CCC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-hydroxy-1-(3,3,5,5-tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)propan-2-imine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2427909.png)
![N-(2-methoxyethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2427912.png)
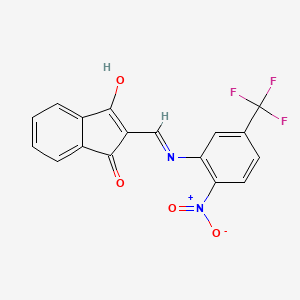
![3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427915.png)
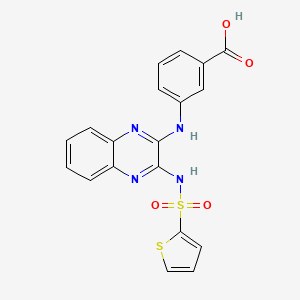
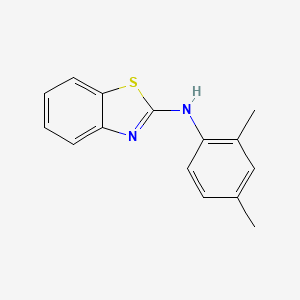
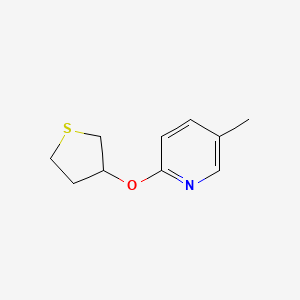
![4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2427920.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2427921.png)
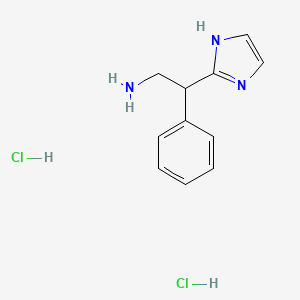
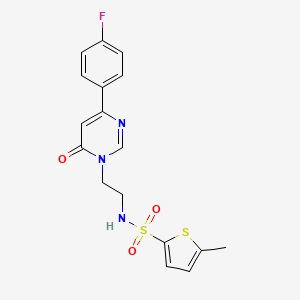
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2427926.png)
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2427930.png)
